3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Description
3-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at the 4-position and a benzamide moiety at the 3-position. The benzamide ring is further functionalized with a fluorine atom at the 3-position. This compound belongs to a broader class of 3,4-disubstituted 1,2,5-oxadiazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiplasmodial and antiproliferative properties .
The synthesis of this compound typically involves the reaction of a 3-amino-4-phenyl-1,2,5-oxadiazole precursor with 3-fluorobenzoyl chloride under basic conditions (e.g., NaH in dry DMF), followed by purification via column chromatography or recrystallization .
Properties
Molecular Formula |
C15H10FN3O2 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-4-7-11(9-12)15(20)17-14-13(18-21-19-14)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
InChI Key |
UNIYFVSOMATDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, amidoximes can react with carboxylic acids in a NaOH-DMSO medium at ambient temperature to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety.
Scientific Research Applications
3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in high-energy materials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents on the oxadiazole ring (e.g., compounds 39, 43, 11) enhance antiplasmodial and antiproliferative activities due to increased electron deficiency, which may improve target binding .
- Halogen Substitution: Fluorine at the benzamide 3-position (as in the target compound) balances lipophilicity and metabolic stability, while chloro or bromo substituents (e.g., compound 46, 10) may enhance potency but reduce solubility .
- Methyl Groups: 3-Methyl substitution (compound 39) retains activity but with lower melting points, suggesting reduced crystallinity compared to fluorinated analogues .
Physicochemical Properties
- Melting Points: Fluorinated compounds (e.g., 39, 43) exhibit higher melting points (~174°C) compared to methyl-substituted analogues (~158°C), attributed to stronger dipole-dipole interactions .
- Solubility: Nitro and trifluoromethyl groups reduce aqueous solubility, necessitating formulation optimization for in vivo studies .
Biological Activity
3-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | 3-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have shown significant antiproliferative effects against various cancer cell lines.
- Inhibition Studies : In vitro assays have demonstrated that oxadiazole derivatives can inhibit cell growth in breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition percentages exceeding 80% in some cases .
- IC Values : Compounds structurally related to 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have exhibited low IC values in the range of 0.67 to 0.87 µM against prostate and colon cancer cell lines .
The mechanisms through which 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), with reported IC values around 0.24 µM .
- Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
Study on Anticancer Activity
A comprehensive study evaluated the anticancer activity of various oxadiazole derivatives, including 3-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. The findings are summarized in the table below:
| Compound | Cell Line | % Inhibition | IC (µM) |
|---|---|---|---|
| 3-Fluoro-N-(4-phenyl-1,2,5-Oxadiazol) | T-47D (Breast Cancer) | 84.32% | 0.75 |
| SR (Leukemia) | 81.58% | 0.80 | |
| SK-MEL-5 (Melanoma) | 90.47% | 0.67 |
This study indicates that the compound exhibits potent anticancer activity across multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
